molecular formula C25H39N3O B6108609 N-(1-cycloheptylpiperidin-3-yl)-1-methyl-4-phenylpiperidine-4-carboxamide

N-(1-cycloheptylpiperidin-3-yl)-1-methyl-4-phenylpiperidine-4-carboxamide

Cat. No.: B6108609
M. Wt: 397.6 g/mol
InChI Key: CHUIUOLQNPLLGK-UHFFFAOYSA-N
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Description

N-(1-cycloheptylpiperidin-3-yl)-1-methyl-4-phenylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Properties

IUPAC Name

N-(1-cycloheptylpiperidin-3-yl)-1-methyl-4-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O/c1-27-18-15-25(16-19-27,21-10-5-4-6-11-21)24(29)26-22-12-9-17-28(20-22)23-13-7-2-3-8-14-23/h4-6,10-11,22-23H,2-3,7-9,12-20H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUIUOLQNPLLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC=CC=C2)C(=O)NC3CCCN(C3)C4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cycloheptylpiperidin-3-yl)-1-methyl-4-phenylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: The formation of the piperidine ring can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Transformations:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

N-(1-cycloheptylpiperidin-3-yl)-1-methyl-4-phenylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(1-cycloheptylpiperidin-3-yl)-1-methyl-4-phenylpiperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-cycloheptylpiperidin-3-yl)-1-methyl-4-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

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